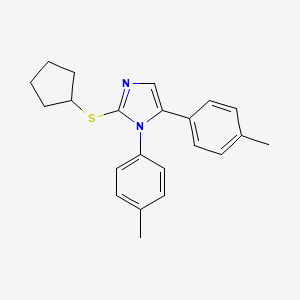

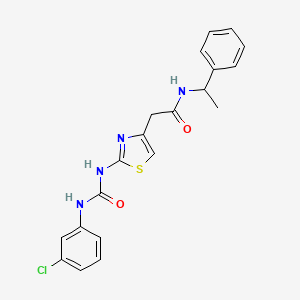

![molecular formula C14H18N2O2S2 B2825677 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-12-4](/img/structure/B2825677.png)

2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Trimethylbenzenes, on the other hand, are aromatic hydrocarbons that consist of a benzene ring with three methyl groups as a substituent .

Molecular Structure Analysis

Thiazole has a planar ring structure, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The trimethylbenzenes form three structural isomers with the molecular formula C9H12 .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” are not available in the sources I found.Aplicaciones Científicas De Investigación

Photosensitization for Photodynamic Therapy

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated potential applications in photodynamic therapy, especially for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Synthesized benzenesulfonamide derivatives have shown promising anticancer activity. For instance, certain compounds displayed marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines due to their ability to inhibit tumor-specific enzymes like carbonic anhydrase (CA) (Karakuş et al., 2018).

Antimicrobial Properties

Thiazoles and benzothiazoles carrying a benzenesulfonamide moiety have been synthesized and tested as antimicrobial agents. Some compounds demonstrated effective antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as novel antimicrobial agents (Argyropoulou et al., 2009).

Enzyme Inhibition

Several benzenesulfonamide derivatives have been evaluated for their enzyme inhibitory effects, targeting enzymes such as kynurenine 3-hydroxylase. Compounds with this function could have therapeutic applications in managing diseases associated with the kynurenine pathway, such as neurodegenerative disorders (Röver et al., 1997).

UV Protection and Antimicrobial Coating for Textiles

Azodyes containing sulfonamide moieties have been used for simultaneous dyeing and functional finishing of cotton textiles. These dyed fabrics exhibited enhanced UV protection and antibacterial properties, indicating the compound's utility in developing functional textile materials (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Mecanismo De Acción

Target of Action

The primary targets of MLS000094153 are currently unknown. The compound’s structure, which includes a thiazole ring, suggests it may interact with a variety of biological targets. Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

They can act as antioxidants, analgesics, anti-inflammatory agents, and more . The thiazole ring in the compound’s structure could undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , potentially leading to various interactions with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities and could potentially affect multiple pathways . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Result of Action

Given the diverse biological activities associated with thiazole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-9-5-11(3)14(6-10(9)2)20(17,18)15-7-13-8-19-12(4)16-13/h5-6,8,15H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHMRQKXZMEZBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CSC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

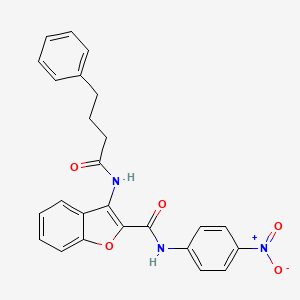

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2825599.png)

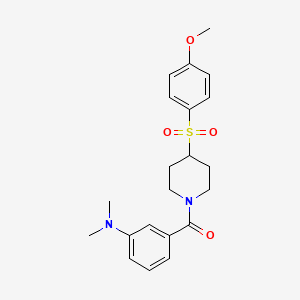

![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)

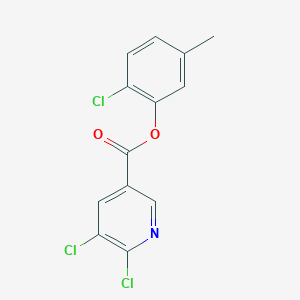

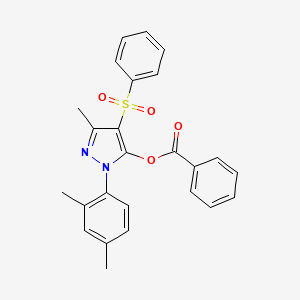

![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)

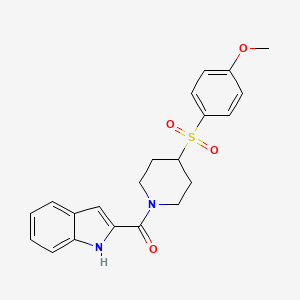

![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)

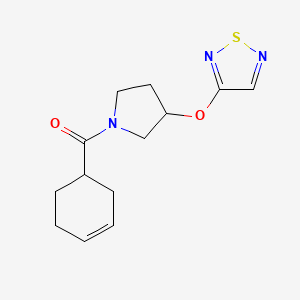

![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)

![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)